1-(Dodecylselanyl)-2-nitrobenzene
Description
1-(Dodecylselanyl)-2-nitrobenzene is a nitroaromatic compound featuring a dodecylselanyl (C₁₂H₂₅Se-) substituent at the ortho position relative to a nitro (-NO₂) group.
Properties
CAS No. |
53973-63-0 |
|---|---|
Molecular Formula |
C18H29NO2Se |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-dodecylselanyl-2-nitrobenzene |
InChI |
InChI=1S/C18H29NO2Se/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
HDUXBOHKZGNTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Dodecylselanyl)-2-nitrobenzene typically involves the reaction of 2-nitrochlorobenzene with sodium dodecylselenide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the dodecylselanyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-(Dodecylselanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The dodecylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecylselanyl group yields selenoxide or selenone, while reduction of the nitro group results in the corresponding aniline derivative.
Scientific Research Applications
1-(Dodecylselanyl)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.
Medicine: Organoselenium compounds, including derivatives of this compound, are being investigated for their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(Dodecylselanyl)-2-nitrobenzene and its derivatives involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes, which play a crucial role in redox reactions and antioxidant defense mechanisms. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Key Observations :
- Selanyl vs. Sulfonyl/Sulfonamide Groups : The selanyl group in the target compound may confer unique redox properties compared to sulfonyl groups (e.g., in 1-(cyclopropylsulfonyl)-2-nitrobenzene), which are electron-withdrawing and enhance thermal stability .
- Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., 1-(3-bromopropoxy)-2-nitrobenzene and 1-(3-chlorophenoxy)-2-nitrobenzene ) exhibit lower molecular weights and higher polarity, making them suitable as intermediates in cross-coupling reactions.
- Bioisosteric Potential: The CF₂H group in 1-(difluoromethyl)-2-nitrobenzene acts as a hydrogen-bond donor, mimicking hydroxyl or thiol groups in bioactive molecules . The selanyl group in the target compound could similarly mimic sulfur-containing motifs in medicinal chemistry.
Palladium-Catalyzed Reactions
1-Substituted-2-nitrobenzenes are frequently employed in palladium-catalyzed annulations. For example:
- Söderberg Annulation : 1-(1-Methoxyicos-1-enyl)-2-nitrobenzene undergoes palladium-catalyzed cyclization to form indole derivatives, a reaction likely applicable to this compound due to analogous nitro group positioning .
- Kosugi-Migita-Stille Coupling: Organostannane coupling with o-iodonitrobenzene (as in ) suggests that the selanyl group could stabilize transition states in cross-coupling reactions.
Stability and Hazard Profiles
- Safety Considerations : 1-(2,2-Dibromovinyl)-2-nitrobenzene requires strict safety protocols due to its dibromoethenyl group, which may release toxic HBr under decomposition . In contrast, the selanyl group in the target compound may pose lower acute toxicity but requires evaluation for long-term selenium accumulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
